[1,3]Oxazolo[4,5-C]quinolin-4-amine

Catalog No.
S13071854
CAS No.
606965-10-0
M.F
C10H7N3O
M. Wt
185.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,3]Oxazolo[4,5-C]quinolin-4-amine

CAS Number

606965-10-0

Product Name

[1,3]Oxazolo[4,5-C]quinolin-4-amine

IUPAC Name

[1,3]oxazolo[4,5-c]quinolin-4-amine

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

InChI

InChI=1S/C10H7N3O/c11-10-8-9(14-5-12-8)6-3-1-2-4-7(6)13-10/h1-5H,(H2,11,13)

InChI Key

BQHLTJYBEAUGAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=N2)N)N=CO3

[1,3]Oxazolo[4,5-C]quinolin-4-amine is a heterocyclic compound characterized by a fused oxazole and quinoline structure. This compound features an oxazole ring (a five-membered ring containing nitrogen and oxygen) fused to a quinoline moiety (a bicyclic structure composed of a benzene ring fused to a pyridine). The molecular formula for [1,3]Oxazolo[4,5-C]quinolin-4-amine is typically denoted as C_{10}H_{7}N_{3}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound is notable for its diverse chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug development.

That expand its utility in synthetic chemistry. Key reaction types include:

  • Oxidation: The compound can be oxidized to yield quinoline-2,4-dione derivatives. This transformation is significant for modifying the electronic properties of the molecule.
  • Reduction: Reduction reactions can produce different amine derivatives depending on the reducing agents employed, allowing for further functionalization.
  • Substitution: Substitution reactions can occur at the oxazole or quinoline rings, facilitating the introduction of various functional groups that may enhance biological activity or alter physical properties.

The biological activity of [1,3]Oxazolo[4,5-C]quinolin-4-amine has been studied extensively. It exhibits immunomodulatory effects, particularly in inducing cytokine biosynthesis such as interferon and tumor necrosis factor. These properties suggest potential applications in treating immune-related disorders and enhancing immune responses against infections and tumors. Additionally, related compounds have shown activity as Toll-like receptor agonists, indicating a broader spectrum of biological interactions that may be leveraged in therapeutic contexts .

The synthesis of [1,3]Oxazolo[4,5-C]quinolin-4-amine typically involves multi-step synthetic routes starting from readily available precursors. One common method includes:

  • Formation of Oxazole Ring: The initial step often involves reacting 2-bromo-1-phenylethanones with appropriate reagents to construct the oxazole ring.
  • Cyclization: Subsequent cyclization reactions lead to the formation of the quinoline structure.
  • Functionalization: Final steps may involve functionalizing the amine group at the 4-position to yield the target compound with desired properties.

In industrial settings, optimized reaction conditions are employed to ensure high yield and purity, utilizing techniques such as continuous flow reactors for efficiency.

[1,3]Oxazolo[4,5-C]quinolin-4-amine finds applications across various fields:

  • Pharmaceutical Development: It serves as a building block in synthesizing complex heterocyclic compounds with potential therapeutic effects.
  • Agrochemicals: The compound’s unique chemical properties make it suitable for developing new agrochemical products aimed at enhancing agricultural productivity.
  • Biological Research: Its immunomodulatory effects position it as a candidate for research into new treatments for immune-related diseases .

Studies on [1,3]Oxazolo[4,5-C]quinolin-4-amine have highlighted its interactions with specific molecular targets. For instance, its role as an agonist for Toll-like receptors has been documented, showing significant activity in stimulating immune responses. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications in immunotherapy and infectious disease treatment .

Several compounds share structural similarities with [1,3]Oxazolo[4,5-C]quinolin-4-amine. Notable examples include:

Compound NameStructure TypeUnique Features
Thiazolo[4,5-C]quinolin-4-amineThiazole fused quinolineExhibits different biological activity profiles
Selenazolo[4,5-C]quinolin-4-amineSelenazole fused quinolinePotentially different reactivity due to selenium
4-Hydroxy-2-quinolonesHydroxy-substituted quinolinesKnown for antibacterial properties

Comparison

While these compounds share structural characteristics with [1,3]Oxazolo[4,5-C]quinolin-4-amine, they differ significantly in their biological activities and reactivity profiles. For instance, [1,3]Oxazolo[4,5-C]quinolin-4-amine is particularly noted for its ability to induce cytokine biosynthesis and modulate immune responses effectively—qualities that may not be present in its thiazole or selenazole counterparts. This uniqueness makes it an attractive candidate for further research and development in medicinal chemistry .

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

185.058911855 g/mol

Monoisotopic Mass

185.058911855 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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